molecular formula C20H17ClN2O4S B270574 2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B270574
M. Wt: 416.9 g/mol
InChI Key: XHQBTWLOWXNXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an anilinosulfonyl group, a chlorophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(anilinosulfonyl)phenylamine with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H17ClN2O4S/c21-15-9-11-18(12-10-15)27-14-20(24)22-17-7-4-8-19(13-17)28(25,26)23-16-5-2-1-3-6-16/h1-13,23H,14H2,(H,22,24)

InChI Key

XHQBTWLOWXNXLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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